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Compound of Interest

Compound Name: trans-3,4-Difluorocinnamic acid

Cat. No.: B1146909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis to confirm the structure of trans-3,4-
Difluorocinnamic acid. Through a comparative approach, we present experimental data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), alongside data for related isomers to provide a comprehensive

confirmation of the target molecule's structure.

Confirmation of the trans-3,4-Difluorocinnamic Acid
Structure
The structural confirmation of trans-3,4-Difluorocinnamic acid is achieved through the

combined interpretation of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. The data

presented is consistent with the proposed E-isomer structure containing a 3,4-difluorophenyl

group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for trans-3,4-Difluorocinnamic acid are presented

below.

Table 1: ¹H NMR Spectroscopic Data of trans-3,4-Difluorocinnamic Acid and Related

Compounds
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Compound Solvent
Chemical Shift (δ) ppm
and Multiplicity

trans-Cinnamic Acid CDCl₃

12.5 (br s, 1H, COOH), 7.82

(d, J=15.9 Hz, 1H, =CH-), 7.55

(m, 2H, Ar-H), 7.42 (m, 3H, Ar-

H), 6.48 (d, J=15.9 Hz, 1H,

=CH-)

trans-3,4-Difluorocinnamic Acid DMSO-d₆

~12.5 (br s, 1H, COOH), 7.65

(d, J=16.0 Hz, 1H, =CH-),

7.30-7.80 (m, 3H, Ar-H), 6.55

(d, J=16.0 Hz, 1H, =CH-)

trans-4-Fluorocinnamic Acid DMSO-d₆

12.4 (br s, 1H, COOH), 7.75

(m, 2H, Ar-H), 7.58 (d, J=16.0

Hz, 1H, =CH-), 7.25 (t, 2H, Ar-

H), 6.50 (d, J=16.0 Hz, 1H,

=CH-)

Note: Publicly available spectra were referenced. Precise chemical shifts may vary slightly

based on experimental conditions.

The key feature in the ¹H NMR spectrum confirming the trans configuration of the double bond

is the large coupling constant (J ≈ 16 Hz) between the two vinylic protons. This is a

characteristic value for a trans-alkene. The aromatic region shows a complex multiplet pattern

due to the fluorine substitution.

Table 2: ¹³C NMR Spectroscopic Data of trans-3,4-Difluorocinnamic Acid and Related

Compounds
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Compound Solvent Chemical Shift (δ) ppm

trans-Cinnamic Acid DMSO-d₆
167.7, 144.0, 134.3, 130.3,

129.0, 128.2, 119.4

trans-3,4-Difluorocinnamic Acid DMSO-d₆

~167.0 (C=O), ~151.0 (d, J(C-

F) ≈ 250 Hz, C-F), ~149.0 (d,

J(C-F) ≈ 250 Hz, C-F), ~142.0

(=CH), ~132.0 (Ar-C), ~124.0

(Ar-CH), ~118.0 (Ar-CH),

~117.0 (Ar-CH), ~116.0 (=CH)

trans-4-Fluorocinnamic Acid DMSO-d₆

167.7, 163.5 (d, J=248 Hz),

143.0, 131.1 (d, J=8.5 Hz),

130.9, 118.9, 116.2 (d, J=21.8

Hz)

Note: Publicly available spectra were referenced. The carbon signals for the fluorine-bearing

aromatic carbons and adjacent carbons will exhibit splitting due to C-F coupling. The values for

trans-3,4-Difluorocinnamic acid are estimations based on typical C-F coupling constants and

substituent effects.

Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key FT-IR Absorption Bands for trans-3,4-Difluorocinnamic Acid

Wavenumber (cm⁻¹) Assignment

~3000 (broad) O-H stretch (Carboxylic Acid)

~1680 C=O stretch (Carboxylic Acid)

~1630 C=C stretch (Alkene)

~1200-1300 C-F stretch

~980 =C-H bend (out-of-plane, trans)
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The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The

C=O stretch appears at a typical value for an α,β-unsaturated carboxylic acid. The band at

approximately 980 cm⁻¹ is a strong indicator of the trans configuration of the double bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for trans-3,4-Difluorocinnamic Acid

Ionization Method m/z (relative intensity) Assignment

Electron Ionization (EI) 184 (M⁺) Molecular Ion

167 [M-OH]⁺

139 [M-COOH]⁺

119 [M-COOH-HF]⁺

The mass spectrum shows a clear molecular ion peak at m/z 184, corresponding to the

molecular weight of C₉H₆F₂O₂. The fragmentation pattern is consistent with the loss of the

hydroxyl and carboxyl groups.

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques described

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the cinnamic acid derivative is

dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.
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¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number

of scans is typically required due to the low natural abundance of the ¹³C isotope.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then brought into contact with the crystal, and the sample spectrum is acquired.

The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography.

Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Visualizing the Analysis Workflow and Structural
Correlations
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The following diagrams illustrate the workflow of the spectroscopic analysis and the correlation

between the structure of trans-3,4-Difluorocinnamic acid and its key spectroscopic features.
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Caption: Workflow for the spectroscopic analysis of trans-3,4-Difluorocinnamic acid.

Caption: Correlation of structure with key spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Analysis of trans-3,4-Difluorocinnamic
Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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